

800CW Maleimide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *800CW maleimide*

Cat. No.: *B12381099*

[Get Quote](#)

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals utilizing **800CW maleimide**. It provides detailed product specifications, methodologies for quality control and biomolecule conjugation, and an overview of its application in studying cellular signaling pathways.

Product Specifications

800CW maleimide is a near-infrared (NIR) fluorescent dye functionalized with a maleimide group, enabling covalent conjugation to thiol-containing molecules such as proteins, peptides, and antibodies. Its strong fluorescence in the 800 nm wavelength range makes it an ideal probe for a variety of applications, including Western blotting, immunocytochemistry, flow cytometry, and *in vivo* imaging, where high signal-to-noise ratios are crucial.

The following table summarizes the key quantitative specifications for **800CW maleimide**. It is important to note that purity levels can be batch-specific, and researchers should always refer to the Certificate of Analysis provided by the supplier for the most accurate data.

Parameter	Specification	Reference(s)
Molecular Weight	~1191.25 g/mol	[1][2]
Chemical Formula	C ₅₂ H ₅₇ N ₄ Na ₃ O ₁₆ S ₄	[1]
Excitation Maximum (λ_{ex})	773 - 774 nm (in PBS)	
Emission Maximum (λ_{em})	789 - 792 nm (in PBS)	
Extinction Coefficient	~240,000 M ⁻¹ cm ⁻¹ (in PBS)	
Purity (Typical)	≥80% to ≥90% (by HPLC)	
Reactive Group	Maleimide	
Reactivity	Thiol (-SH) groups	
Recommended Storage	-20°C, protected from light and moisture	
Recommended Solvents	Water or Dimethyl sulfoxide (DMSO)	

Experimental Protocols

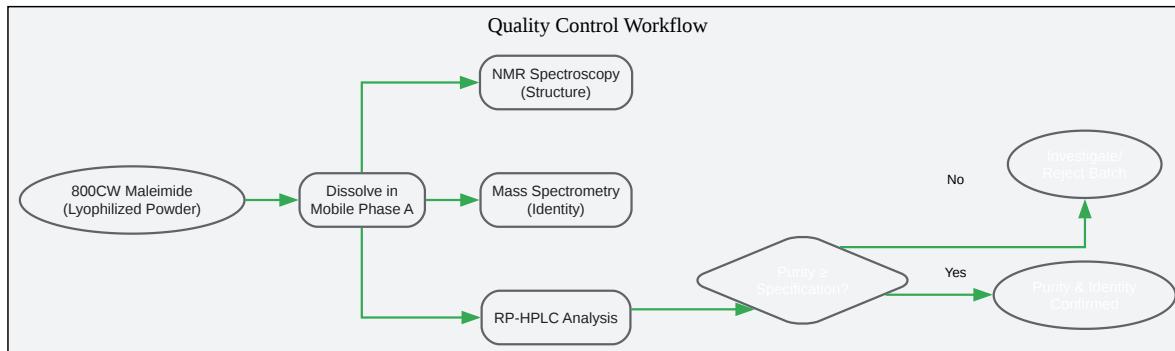
Quality Control and Purity Assessment of 800CW Maleimide

Ensuring the purity of **800CW maleimide** is critical for reproducible and reliable experimental outcomes. The primary method for assessing purity is High-Performance Liquid Chromatography (HPLC). While specific conditions may vary between manufacturers, a representative protocol for reverse-phase HPLC (RP-HPLC) is provided below. Additionally, Mass Spectrometry and NMR Spectroscopy can be employed for structural confirmation.

2.1.1. Representative RP-HPLC Protocol for Purity Analysis

This protocol is a general guideline and may require optimization.

- Instrumentation: HPLC system with a UV-Vis or diode array detector.


- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: Monitor absorbance at the maximum absorbance wavelength of the dye (~774 nm).
- Sample Preparation: Dissolve a small amount of **800CW maleimide** in the initial mobile phase composition.
- Analysis: The purity is determined by integrating the area of the main peak corresponding to the intact **800CW maleimide** and expressing it as a percentage of the total peak area.

2.1.2. Mass Spectrometry (MS) for Identity Confirmation

- Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
- Procedure: A dilute solution of the dye is infused into the mass spectrometer.
- Expected Result: The resulting spectrum should show a prominent peak corresponding to the expected mass-to-charge ratio (m/z) of the **800CW maleimide** ion.

2.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

- Technique: ^1H NMR.
- Procedure: A sample of the dye is dissolved in a suitable deuterated solvent (e.g., DMSO- d_6).
- Analysis: The resulting spectrum should exhibit proton signals with chemical shifts and integration values consistent with the chemical structure of **800CW maleimide**.

[Click to download full resolution via product page](#)

Caption: A typical quality control workflow for **800CW maleimide**.

Protocol for Protein Labeling with 800CW Maleimide

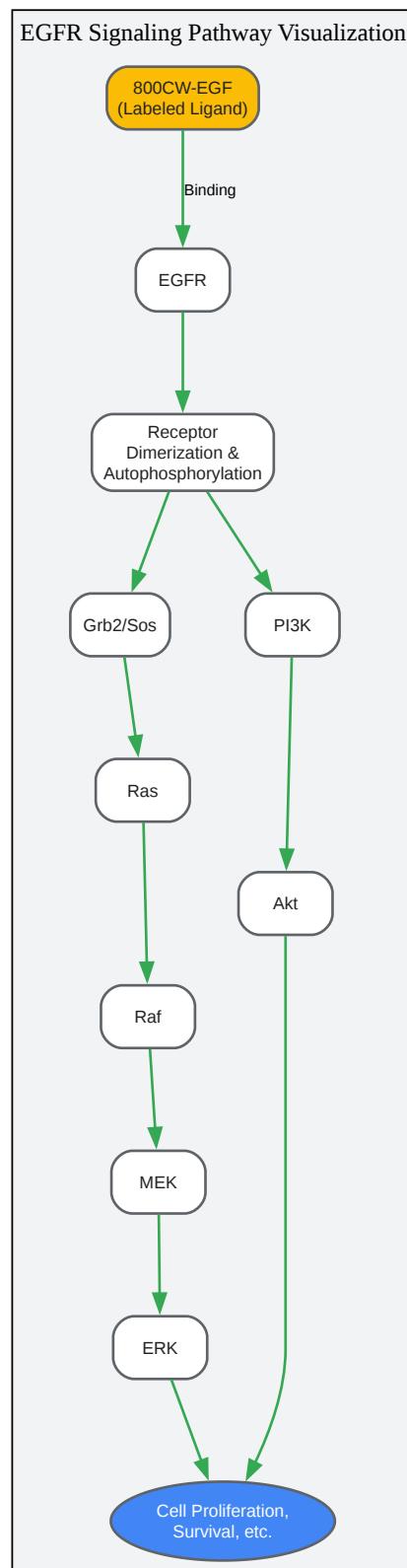
This protocol provides a general procedure for conjugating **800CW maleimide** to a protein containing free thiol groups. Optimization may be necessary depending on the specific protein.

Materials:

- Protein to be labeled (in a thiol-free buffer, e.g., PBS pH 7.2-7.5)
- **800CW maleimide**
- Anhydrous DMSO
- Reducing agent (optional, e.g., TCEP)
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Protein Preparation:
 - If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat the protein with a 10-20 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature.
 - Remove the excess reducing agent using a desalting column.
- Dye Preparation:
 - Allow the vial of **800CW maleimide** to warm to room temperature.
 - Prepare a stock solution of the dye (e.g., 10 mg/mL) in anhydrous DMSO.
- Labeling Reaction:
 - Adjust the protein concentration to 1-10 mg/mL in a suitable reaction buffer (pH 6.5-7.5).
 - Add a 10-20 fold molar excess of the dissolved **800CW maleimide** to the protein solution while gently stirring.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
- Purification of the Conjugate:
 - Separate the labeled protein from unreacted dye using a size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~774 nm (for the dye).


[Click to download full resolution via product page](#)

Caption: Workflow for labeling a protein with **800CW maleimide**.

Application in Signaling Pathway Analysis: EGFR Activation

Fluorescently labeled biomolecules are powerful tools for visualizing and quantifying components of cellular signaling pathways. For instance, an antibody or a ligand targeting a cell surface receptor, such as the Epidermal Growth Factor Receptor (EGFR), can be labeled with **800CW maleimide**. This allows for the tracking of the receptor's localization, trafficking, and downstream signaling events upon ligand binding.

The diagram below illustrates how an 800CW-labeled ligand can be used to study EGFR activation and subsequent downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are crucial in cell proliferation, survival, and differentiation.

[Click to download full resolution via product page](#)

Caption: EGFR signaling pathway initiated by a fluorescently labeled ligand.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- To cite this document: BenchChem. [800CW Maleimide: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381099#800cw-maleimide-product-specifications-and-purity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

